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Compound of Interest

Compound Name:
Methyl 5-chlorothiazole-4-

carboxylate

CAS No.: 1784463-68-8

Cat. No.: B2696470

Get Quote

Technical Guide & Validation Protocol

Part 1: Executive Summary & Structural Logic
Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a critical heterocyclic building

block, distinct from its isomers (e.g., the 2-chloro analog) due to the specific reactivity of the C2

position. This guide provides a definitive structural characterization protocol. Unlike generic

datasheets, this document focuses on differential diagnosis—how to chemically and

spectroscopically distinguish this molecule from its likely synthetic impurities and regioisomers.

The Molecule at a Glance
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Feature Specification

IUPAC Name Methyl 5-chloro-1,3-thiazole-4-carboxylate

CAS Number 1784463-68-8

Molecular Formula

C

H

ClNO

S

Molecular Weight 177.61 g/mol

Key Functional Groups Thiazole Core, Methyl Ester (C4), Chlorine (C5)

Physical State
White to off-white solid (typically) or crystalline

powder

Synthetic Context & Impurity Logic
To characterize the molecule accurately, one must understand its origin. The most common

synthetic route involves the electrophilic chlorination of Methyl thiazole-4-carboxylate.

Precursor: Methyl thiazole-4-carboxylate (Contains H at C5).[1]

Reaction: Electrophilic aromatic substitution (EAS) at C5 using reagents like NCS (N-

chlorosuccinimide) or SO

Cl

.

Critical Impurity: Unreacted starting material (H-5 species) or over-chlorination (2,5-dichloro

species).

Part 2: Spectroscopic Characterization (The
Validation Protocol)
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This section details the "Self-Validating" analytical workflow. The data provided serves as a

reference standard.

Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the primary tool for purity assessment. The key to validation is the

absence of the C5-proton and the presence of the C2-proton.

Solvent: DMSO-

or CDCl

Reference Frequency: 400 MHz

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Diagnostic

8.90 - 9.05 Singlet (s) 1H
H-2 (Thiazole

Ring)

Deshielded by

adjacent N and

S. Confirms

thiazole ring

integrity.

3.85 - 3.95 Singlet (s) 3H
-OCH

(Methyl Ester)

Characteristic

ester methoxy

group.

Missing Doublet/Singlet N/A H-5

CRITICAL: If a

peak appears

~8.4 ppm, the

sample contains

unreacted

starting material.

Mechanistic Insight: In the precursor (Methyl thiazole-4-carboxylate), you would observe two

aromatic signals: H2 (~8.9 ppm) and H5 (~8.4 ppm). The chlorination at C5 removes the H5

signal. Therefore, a pure spectrum must show only one aromatic singlet.
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Carbon-13 NMR ( C NMR)
The

C spectrum confirms the carbon skeleton and the oxidation state of the carbons.

Chemical Shift (

, ppm)
Carbon Type Assignment Notes

~161.0 C=O Carbonyl (Ester)
Typical ester carbonyl

shift.

~153.0 CH C-2

Most deshielded ring

carbon (between N

and S).

~142.0 C_quat C-4
Quaternary carbon

attached to the ester.

~128.0 C_quat C-5 (C-Cl)

Upfield shift relative to

C-4 due to Cl

substitution effects

and resonance.

~52.5 CH -OCH Methoxy carbon.

Mass Spectrometry (MS)
Mass spectrometry provides the definitive "fingerprint" for the chlorine atom due to its natural

isotopic abundance.

Ionization Mode: ESI (+) or EI

Molecular Ion (M

): m/z 177.0

Isotope Pattern: The presence of a single Chlorine atom dictates a 3:1 ratio between the M

(177) and M+2 (179) peaks.
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Observation: If the M+2 peak is missing or the ratio is different, the chlorine is absent.

Fragmentation Logic:

m/z 146 (M - 31): Loss of -OCH

(formation of acylium ion).

m/z 118 (M - 59): Loss of -COOCH

(loss of entire ester group).

Infrared Spectroscopy (FT-IR)
C=O Stretch: Strong band at 1710–1730 cm

(Ester).

C-H Stretch (Aromatic): Weak band > 3000 cm

(C2-H).

C-Cl Stretch: Characteristic bands in the fingerprint region (600–800 cm

), though often obscured by ring modes.

Part 3: Visualization & Workflows
Structural Validation Decision Tree
This diagram guides the researcher through the logic of confirming the structure and rejecting

impurities.
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Crude Product Analysis

1H NMR (DMSO-d6)

Is peak at ~8.4 ppm (H5) present?

Impurity: Methyl thiazole-4-carboxylate
(Incomplete Reaction)

Yes

Is peak at ~9.0 ppm (H2) present?

No

Mass Spec (LC-MS)

Yes (Singlet)

Is M+2 peak (179) ~30% of M+?

Impurity: Non-chlorinated or
Wrong Halogen

No

VALIDATED STRUCTURE:
Methyl 5-chlorothiazole-4-carboxylate

Yes

Click to download full resolution via product page

Figure 1: Step-by-step logic for validating CAS 1784463-68-8 against common synthetic

pitfalls.

Mass Spectrometry Fragmentation Pathway
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Understanding the fragmentation helps in interpreting MS/MS data during impurity profiling.

Molecular Ion (M+)
m/z 177/179

Acylium Ion
[M - OMe]+
m/z 146/148- OMe (31)

Thiazole Core
[M - COOMe]+
m/z 118/120

- COOMe (59)

- CO (28)

Click to download full resolution via product page

Figure 2: Predicted fragmentation pattern for Methyl 5-chlorothiazole-4-carboxylate.

Part 4: Experimental Protocols
HPLC Purity Method (Generic Gradient)
To ensure the material is suitable for drug development (typically >95% purity), use the

following method.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester).

Expected Retention: The 5-chloro derivative is more lipophilic than the non-chlorinated

precursor.

Precursor (Start Material): Elutes earlier (more polar).

Product (5-Cl): Elutes later.

Handling & Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazole esters can be

sensitive to hydrolysis under moist conditions.

Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Sparingly soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]

To cite this document: BenchChem. [Structural Characterization of Methyl 5-chlorothiazole-4-
carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2696470/docs#structural-characterization-of-methyl-
5-chlorothiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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